molecular formula C13H15NO2 B2848258 N-(3-acetylphenyl)cyclobutanecarboxamide CAS No. 109920-59-4

N-(3-acetylphenyl)cyclobutanecarboxamide

Cat. No.: B2848258
CAS No.: 109920-59-4
M. Wt: 217.268
InChI Key: SPQHZEZUSOSXDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-acetylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-acetylphenyl)cyclobutanecarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)cyclobutanecarboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)cyclopentanecarboxamide
  • N-(3-acetylphenyl)cyclohexanecarboxamide
  • N-(3-acetylphenyl)cycloheptanecarboxamide

Uniqueness

N-(3-acetylphenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with larger ring sizes .

Properties

IUPAC Name

N-(3-acetylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(15)11-6-3-7-12(8-11)14-13(16)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQHZEZUSOSXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

m-Aminoacetophenone, cyclobutanecarboxylic acid, chloride and diisopropylethylamine in dichloromethane were reacted, giving N-(3-acetylphenyl)cyclobutanecarboxamide.
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Synthesis routes and methods II

Procedure details

An 11.4 g portion of m-aminoacetophenone, 10.9 g of diisopropylethylamine, 10.0 g of cyclobutanecarboxylic acid chloride and 200 ml of dichloromethane were reacted as described in Example 1, giving 14.68 g of N-(3-acetylphenyl)cyclobutanecarboxamide.
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